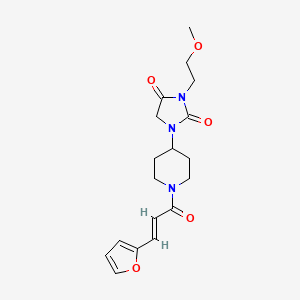

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a furan moiety, a piperidine ring, and an imidazolidine core, suggesting significant interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3, with a molecular weight of approximately 348.41 g/mol. The presence of multiple functional groups enhances its potential biological efficacy.

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Piperidine Ring | Piperidine |

| Imidazolidine Core | Imidazolidine |

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCC827 and NCI-H358, indicating potent cytotoxic effects . The specific activity of This compound is yet to be fully characterized in published literature but is anticipated to follow this trend due to structural similarities.

Antimicrobial Activity

The furan and piperidine components are known for their antimicrobial properties. Compounds featuring these moieties have been evaluated for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. Preliminary results suggest that modifications to the piperidine ring can enhance antimicrobial activity .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . Understanding these interactions is critical for developing effective therapeutic agents.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of Furan-Acryloyl Intermediate : The reaction of furan with an appropriate acrylating agent under basic conditions.

- Piperidine Derivative Formation : The intermediate reacts with piperidine to form the piperidin-4-yl derivative.

- Imidazolidine Formation : Final cyclization step to form the imidazolidine structure.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Properties : A recent investigation into imidazolidines demonstrated significant cytotoxicity against lung cancer cell lines, achieving an IC50 value of 6.26 μM for HCC827 cells .

- Antimicrobial Efficacy : Research on furan derivatives revealed promising antimicrobial activity against various pathogens, suggesting that structural modifications could further enhance efficacy .

科学的研究の応用

Antidiabetic Applications

Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as antidiabetic agents. For instance, a series of novel derivatives were synthesized and evaluated for their ability to lower blood glucose levels in animal models. One specific derivative demonstrated a glucose inhibitory rate of 33%, which was significant compared to standard drugs like pioglitazone . The structural modifications made to the imidazolidine framework were aimed at enhancing efficacy while minimizing side effects associated with traditional thiazolidinediones.

Table 1: Antidiabetic Activity of Imidazolidine Derivatives

| Compound | Inhibitory Rate (%) |

|---|---|

| 3a | 12 |

| 3b | 33 |

| 3c | -40 |

| Pioglitazone | 46 |

Antimicrobial Properties

Imidazolidine-2,4-dione derivatives have also shown promise in combating bacterial infections. A study focused on their effectiveness against Pseudomonas aeruginosa, a significant pathogen in clinical settings. Specific derivatives inhibited virulence factors such as protease and hemolysin production, demonstrating complete inhibition at certain concentrations . These findings suggest that these compounds could serve as potential leads for developing new antimicrobial therapies.

Table 2: Inhibition of Virulence Factors

| Compound | Protease Inhibition (%) | Hemolysin Inhibition (%) |

|---|---|---|

| 4c | Complete | Complete |

| 4j | Complete | Complete |

| 12a | Complete | Complete |

Anticancer Activity

The anticancer potential of imidazolidine-2,4-dione derivatives has been explored through their inhibitory effects on anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2). One derivative exhibited significant growth inhibition against K562 and PC-3 cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment . The ability to target apoptosis pathways is crucial for developing effective cancer therapies.

Table 3: Anticancer Activity Against Cell Lines

| Compound | K562 Growth Inhibition (%) | PC-3 Growth Inhibition (%) |

|---|---|---|

| WL-276 | X | Y |

| 8k | Better | Better |

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of imidazolidine derivatives. A specific compound demonstrated broader anticonvulsant activity than established medications like phenytoin and levetiracetam in various seizure models . This highlights the versatility of imidazolidine-2,4-dione derivatives in treating neurological disorders.

Table 4: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) (Maximal Electroshock) | ED50 (mg/kg) (6 Hz Test) |

|---|---|---|

| Phenytoin | Z | A |

| Levetiracetam | B | C |

| New Compound | 26.3 | 11.1 |

特性

IUPAC Name |

1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-25-12-10-20-17(23)13-21(18(20)24)14-6-8-19(9-7-14)16(22)5-4-15-3-2-11-26-15/h2-5,11,14H,6-10,12-13H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQSDQDSSDSHO-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。